Cas no 1805103-45-0 (3-Bromo-5-difluoromethoxy-2-fluoropyridine)
3-Bromo-5-difluoromethoxy-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-difluoromethoxy-2-fluoropyridine
-
- MDL: MFCD28738011
- Inchi: 1S/C6H3BrF3NO/c7-4-1-3(12-6(9)10)2-11-5(4)8/h1-2,6H
- InChI Key: GFPGQMURQSVJJY-UHFFFAOYSA-N
- SMILES: BrC1=C(N=CC(=C1)OC(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Topological Polar Surface Area: 22.1
3-Bromo-5-difluoromethoxy-2-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 141033-1g |
3-Bromo-5-difluoromethoxy-2-fluoropyridine, 95% |
1805103-45-0 | 95% | 1g |
$3998.00 | 2023-09-07 |
3-Bromo-5-difluoromethoxy-2-fluoropyridine Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-Bromo-5-difluoromethoxy-2-fluoropyridine
3-Bromo-5-Difluoromethoxy-2-Fluoropyridine: A Comprehensive Overview
The compound 3-Bromo-5-difluoromethoxy-2-fluoropyridine (CAS No. 1805103-45-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This pyridine derivative is characterized by its unique substitution pattern, which includes a bromine atom at position 3, a difluoromethoxy group at position 5, and a fluorine atom at position 2. These substituents contribute to its distinct chemical properties, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of electron-withdrawing groups such as bromine and fluorine in 3-Bromo-5-difluoromethoxy-2-fluoropyridine enhances its ability to interact with biological targets, making it a promising candidate for medicinal chemistry research. For instance, researchers have explored its potential as a scaffold for designing novel anti-cancer agents, leveraging its ability to modulate protein-protein interactions.
In the context of agrochemicals, 3-Bromo-5-difluoromethoxy-2-fluoropyridine has shown promise as a precursor for herbicides and fungicides. Its structural features allow for efficient synthesis of compounds with improved bioavailability and selectivity. Recent advancements in green chemistry have also focused on optimizing the synthesis pathways of this compound, reducing environmental impact while maintaining high yields.
The synthesis of 3-Bromo-5-difluoromethoxy-2-fluoropyridine typically involves multi-step processes that incorporate advanced catalytic techniques. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the efficient construction of the pyridine ring with the desired substituents. These methods not only enhance the purity of the final product but also facilitate scalability for industrial applications.
From a materials science perspective, pyridine derivatives like this compound are being investigated for their potential in organic electronics. The electron-withdrawing groups in 3-Bromo-5-difluoromethoxy-2-fluoropyridine can influence the electronic properties of materials, making them suitable for applications in light-emitting diodes (LEDs) and photovoltaic devices. Ongoing research aims to further optimize these properties through structural modifications.
In conclusion, 3-Bromo-5-difluoromethoxy-2-fluoropyridine (CAS No. 1805103-45-0) stands as a versatile molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern organic synthesis, driving innovation in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new potentials for this compound, its role in advancing technological and medical frontiers is expected to grow significantly.
1805103-45-0 (3-Bromo-5-difluoromethoxy-2-fluoropyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)